5-(Chloromethyl)-1,2,3-trimethylbenzene

Catalog No.
S14011560
CAS No.
M.F
C10H13Cl
M. Wt
168.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Chloromethyl)-1,2,3-trimethylbenzene

Product Name

5-(Chloromethyl)-1,2,3-trimethylbenzene

IUPAC Name

5-(chloromethyl)-1,2,3-trimethylbenzene

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

InChI

InChI=1S/C10H13Cl/c1-7-4-10(6-11)5-8(2)9(7)3/h4-5H,6H2,1-3H3

InChI Key

QSXCPLAFNLQCBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C)CCl

5-(Chloromethyl)-1,2,3-trimethylbenzene, also known as 1-(chloromethyl)-2,4,5-trimethylbenzene, is an organic compound classified as an aromatic hydrocarbon. Its molecular formula is C10H13Cl, and it features a benzene ring substituted with a chloromethyl group (-CH2Cl) and three methyl groups (-CH3) located at the 2, 4, and 5 positions on the benzene ring. This specific arrangement of substituents contributes to its unique chemical properties and reactivity. The compound is primarily used in organic synthesis and material science, serving as an intermediate for various applications in pharmaceuticals and specialty chemicals .

  • Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Oxidation Reactions: Under oxidative conditions, the compound can be converted into corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation .

The synthesis of 5-(Chloromethyl)-1,2,3-trimethylbenzene typically involves the chloromethylation of 2,4,5-trimethylbenzene. This process generally employs chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction conditions are often acidic, utilizing hydrochloric acid as a co-catalyst to facilitate the reaction. In industrial applications, optimized methods such as continuous flow reactors are employed to enhance yield and minimize by-products .

5-(Chloromethyl)-1,2,3-trimethylbenzene finds diverse applications across various fields:

  • Organic Synthesis: It serves as an essential intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in producing polymers and resins with enhanced thermal stability and chemical resistance.
  • Industrial Chemistry: It is involved in manufacturing dyes and pigments .

Several compounds share structural similarities with 5-(Chloromethyl)-1,2,3-trimethylbenzene. Here are some notable examples:

Compound NameCAS NumberUnique Features
1-(Chloromethyl)-3,5-dimethylbenzene1585-16-6Contains two methyl groups instead of three
1-(Chloromethyl)-4-methylbenzene1667-04-5Contains only one methyl group
1-(Chloromethyl)-2,4,6-trimethylbenzene3849-01-2Methyl groups positioned differently
2-Chloro-1,3,5-trimethylbenzene25551-13-7A different chlorinated derivative of trimethylbenzene

Uniqueness: The distinct positioning of substituents on the benzene ring in 5-(Chloromethyl)-1,2,3-trimethylbenzene influences its reactivity profile compared to other similar compounds. The presence of three methyl groups enhances its steric bulk and electronic properties, making it unique among chloromethyl-substituted aromatic compounds .

XLogP3

4.1

Exact Mass

168.0705781 g/mol

Monoisotopic Mass

168.0705781 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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